N-Methylprotriptyline

Description

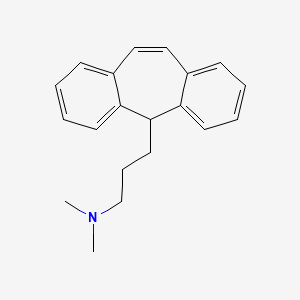

N-Methylprotriptyline, commonly known as Protriptyline, is a tricyclic antidepressant (TCA) with the molecular formula C₁₉H₂₁N and a molecular weight of 263.38 g/mol . Its IUPAC name is N-methyl-3-(5H-dibenzo[a,d]cyclohepten-5-yl)propan-1-amine, and it features a tricyclic aromatic core with a methylated amine side chain . Unlike other TCAs, Protriptyline lacks sedative properties and acts as a potent norepinephrine reuptake inhibitor, contributing to its stimulant-like effects . It is clinically used to treat severe depression, particularly in patients requiring alertness, due to its rapid onset (1–2 weeks) and prolonged duration of action compared to imipramine or amitriptyline . Protriptyline is marketed under synonyms such as Vivactil and Concordin .

Properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGGZGCBWNVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200104 | |

| Record name | N-Methylprotriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-80-2 | |

| Record name | N,N-Dimethyl-5H-dibenzo[a,d]cycloheptene-5-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylprotriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylprotriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylprotriptyline can be synthesized through the reductive N-methylation of protriptyline. This process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalytic hydrogenation steps to reduce any by-products .

Chemical Reactions Analysis

Types of Reactions: N-Methylprotriptyline undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemistry: N-Methylprotriptyline is used as a model compound in the study of tricyclic antidepressants. Its chemical properties and reactivity provide insights into the behavior of similar compounds in various chemical reactions .

Biology: In biological research, this compound is used to study the mechanisms of neurotransmitter reuptake inhibition. It serves as a tool to understand the interactions between antidepressants and neurotransmitter transporters .

Medicine: Clinically, this compound is used to treat depression, anxiety, and other mood disorders. Its efficacy in enhancing neurotransmission makes it a valuable therapeutic agent .

Industry: In the pharmaceutical industry, this compound is used in the development of new antidepressant drugs. Its structure-activity relationship studies help in designing more effective and safer medications .

Mechanism of Action

N-Methylprotriptyline exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and cognitive function. The compound also interacts with various receptors, including histamine H1 receptors, alpha-adrenergic receptors, and muscarinic receptors, contributing to its therapeutic effects and side effect profile .

Comparison with Similar Compounds

Structural Comparison

Protriptyline shares structural similarities with other TCAs but differs in side-chain methylation and aromatic core modifications. Key structural distinctions include:

Key Insight: Protriptyline’s rigid dibenzocycloheptene core and tertiary amine side chain enhance norepinephrine selectivity, reducing affinity for serotonin transporters compared to amitriptyline .

Pharmacological and Clinical Comparison

Key Findings :

- Protriptyline’s lack of sedation makes it unique among TCAs, ideal for patients requiring cognitive alertness .

- Nortriptyline, a secondary amine metabolite of amitriptyline, exhibits fewer anticholinergic side effects than Protriptyline .

Pharmacokinetic and Metabolic Comparison

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.